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Compound of Interest

Compound Name: BMS-986449

Cat. No.: B15604535

Disclaimer: The following information is intended for researchers, scientists, and drug
development professionals. The specific preclinical toxicology data for BMS-986449 is not fully
available in the public domain. Therefore, this guide is based on general principles of preclinical
toxicology for small molecule oncology agents, information on the class of IKZF2/4 degraders,
and publicly available high-level statements about BMS-986449's "acceptable safety profile."
The experimental protocols and quantitative data presented are illustrative examples and
should not be considered as the definitive results from Bristol Myers Squibb's internal studies.

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of BMS-986449 and how might it relate to toxicity?

Al: BMS-986449 is a Cereblon E3 Ligase Modulatory Drug (CELMoD™) that acts as a
molecular glue to induce the degradation of the transcription factors Ikaros Family Zinc Finger 2
(IKZF2 or Helios) and lkaros Family Zinc Finger 4 (IKZF4 or Eo0s).[1][2] These factors are
crucial for the stability and suppressive function of regulatory T cells (Tregs). By degrading
Helios and Eos, BMS-986449 aims to reprogram Tregs within the tumor microenvironment,
enhancing anti-tumor immunity.[1][3]

Potential toxicities could be on-target (related to the intended pharmacology) or off-target. On-
target toxicities might involve excessive immune activation, leading to autoimmune-like
symptoms. Off-target toxicities would depend on the drug's interaction with other proteins.
Preclinical studies in cynomolgus monkeys indicated the drug was well-tolerated at effective
doses.[3]
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Q2: What were the key findings from the preclinical safety studies of BMS-9864497

A2: Publicly available information states that BMS-986449 had an "acceptable safety profile" in
preclinical studies, which allowed for its advancement into Phase I/Il clinical trials.[3]
Specifically, in a study with cynomolgus monkeys, oral administration of 0.3 mg/kg once daily
was reported to be well-tolerated while achieving significant degradation of Helios in circulating
Tregs.[3] Detailed findings from Good Laboratory Practice (GLP) toxicology studies, including
specific target organs of toxicity or dose-limiting toxicities, have not been publicly disclosed.

Q3: What are the potential risks of off-target degradation with BMS-9864497

A3: BMS-986449 is reported to have minimal impact on the degradation of IKZF1 (Ikaros) and
IKZF3 (Aiolos) at therapeutic concentrations.[2] This selectivity is a key design feature to
minimize toxicities associated with broader lkaros family degradation, such as those seen with
earlier generation immunomodulatory drugs. However, comprehensive proteomics studies in
various preclinical models would be necessary to fully characterize the potential for off-target
protein degradation.

Troubleshooting Guide for Preclinical Experiments

This guide addresses potential issues that researchers may encounter during in vivo studies
with BMS-986449.
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Observed Issue

Potential Cause

Troubleshooting/Mitigation
Strategy

Excessive Weight Loss or

signs of Systemic Inflammation

in Animal Models

On-target immune activation
leading to cytokine release or

autoimmune-like effects.

- Implement a dose-escalation
study to determine the
Maximum Tolerated Dose
(MTD). - Consider alternative
dosing schedules (e.g.,
intermittent dosing) to allow for
immune system homeostasis. -
Monitor serum cytokine levels
(e.g., IL-6, TNF-a) and
inflammatory markers. - In
case of severe symptoms,
consider co-administration of
supportive care agents as per

institutional guidelines.

Hematological Abnormalities

(e.g., cytopenias)

Potential off-target effects on
hematopoietic stem or
progenitor cells, or on-target
effects on immune cell

populations.

- Conduct regular complete
blood counts (CBCs) with
differentials. - Analyze bone
marrow smears and cellularity
at study termination. - Evaluate
for potential drug-induced

myelosuppression.

Elevated Liver Enzymes (ALT,
AST)

Potential for drug-induced liver
injury (DILI).

- Monitor liver function tests
regularly. - Perform
histopathological analysis of
liver tissue at necropsy. -
Investigate potential for drug

metabolism-related toxicity.

Inconsistent Efficacy in Tumor
Models

Issues with drug formulation,
administration, or animal

model suitability.

- Verify the stability and
solubility of the dosing
formulation. - Ensure accurate
and consistent oral gavage
technique. - Confirm the

presence of a functional
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human Cereblon (CRBN) in
xenograft models, as BMS-
986449's mechanism is
CRBN-dependent.

lllustrative Preclinical Safety Data

The following tables represent the kind of quantitative data that would be generated in
preclinical toxicology studies. Note: This is hypothetical data for illustrative purposes.

Table 1: Summary of a Hypothetical 28-Day Repeated-
Dose Oral Toxicity Study in Cynomolgus Monkeys
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. High Dose
) Low Dose (e.g., Mid Dose (e.g.,
Parameter Vehicle Control (e.0., 1.0
0.1 mg/kg/day) 0.3 mg/kg/day)
mg/kg/day)
Mortality 0/4 (M/F) 0/4 (M/F) 0/4 (M/F) 0/4 (M/F)

No remarkable

No remarkable

Mild, transient

Reversible skin

Clinical Signs o o decrease in rashes in 2/4
findings findings o )
activity animals
Slight decrease
Body Weight Normal gain Normal gain Normal gain in body weight
gain
Moderate,
Within normal Within normal Reversible, mild reversible
Hematology o o _ _
limits limits lymphocytosis lymphocytosis
and mild anemia
o o o . Mild, reversible
Clinical Within normal Within normal Within normal o
_ o o o elevation in ALT
Chemistry limits limits limits
and AST
o ) Mild to moderate
Minimal immune )
) No treatment- No treatment- o ) immune cell
Histopathology cell infiltrates in

related findings

related findings

the skin

infiltrates in skin

and liver

No Observed
Adverse Effect -
Level (NOAEL)

0.1 mg/kg/day

Table 2: lllustrative In Vitro Safety Pharmacology Profile
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. Result (IC50 or Effect at 10
Assay Endpoint

HM)
hERG Potassium Channel Inhibition of tail current > 30 uM
CYP450 Inhibition (e.g., 3A4, o

Enzyme inhibition > 20 uM
2D6)
Ames Test (Bacterial o ]
o Mutagenicity Negative
Mutagenicity)
In Vitro Micronucleus Test ]
Chromosomal damage Negative

(Genotoxicity)

Experimental Protocols

Protocol 1: In Vivo Repeated-Dose Toxicology Study in
Cynomolgus Monkeys (lllustrative)

o Animal Model: Naive, healthy adult cynomolgus monkeys (Macaca fascicularis), socially
housed.

e Study Design:

[¢]

Four groups of animals (2 males, 2 females per group).

o

Groups: Vehicle control, Low Dose, Mid Dose, High Dose.

[e]

Daily oral gavage administration for 28 consecutive days.

o

A 14-day recovery period for a subset of animals may be included.

e Dose Formulation: BMS-986449 formulated in an appropriate vehicle (e.g., 0.5%
methylcellulose).

e Endpoints and Observations:

o Mortality and Morbidity: Twice daily checks.
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o Clinical Observations: Daily detailed observations for signs of toxicity.
o Body Weight: Measured weekly.

o Food Consumption: Measured weekly.

o Ophthalmology: Pre-study and at termination.

o Electrocardiography (ECG): Pre-study and at termination.

o Clinical Pathology:

» Hematology: Complete blood count with differential at baseline, mid-study, and
termination.

» Clinical Chemistry: Serum chemistry panel (including liver and kidney function markers)
at baseline, mid-study, and termination.

» Coagulation: Prothrombin time (PT) and activated partial thromboplastin time (aPTT) at
baseline and termination.

o Pharmacokinetics (PK): Blood samples collected at specified time points after dosing on
Day 1 and Day 28 to determine drug exposure.

o Pharmacodynamics (PD): Blood samples for analysis of Helios degradation in Tregs.
o Anatomic Pathology:

= Full necropsy at termination.

= Organ weights recorded.

» Histopathological examination of a comprehensive list of tissues.

o Data Analysis: Statistical analysis of quantitative data to identify significant treatment-related
effects.

Signaling Pathway and Workflow Diagrams
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Mechanism of Action of BMS-986449

BMS-986449 Mechanism of Action

Regulatory T Cell (Treg)
Inside Treg Cell
i ereblon recruits _ [EETE(E4AFS  ubiquitination
BMS-986449 e Eos (KZF4) Proteasome

Click to download full resolution via product page

Caption: Mechanism of BMS-986449 leading to Treg reprogramming.

Preclinical In Vivo Toxicology Workflow
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General Preclinical In Vivo Toxicology Workflow
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Caption: Workflow for a typical preclinical in vivo toxicology study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: BMS-986449 Preclinical
Toxicity Minimization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604535#minimizing-toxicity-of-bms-986449-in-
preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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